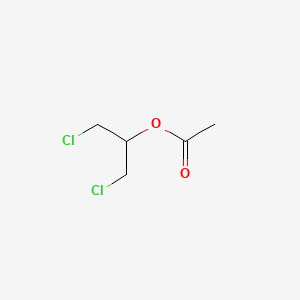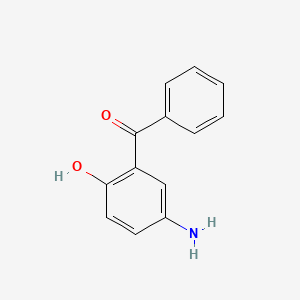
(5-Amino-2-hydroxyphenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-2-hydroxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-hydroxyphenyl)(phenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and aniline.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxyacetophenone and aniline in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.
Purification: The crude product is then purified using recrystallization techniques, often employing solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction time.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Amino-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amides or sulfonamides, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: (5-Amino-2-hydroxyphenyl)(phenyl)methanone can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Dye Synthesis: Used as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which (5-Amino-2-hydroxyphenyl)(phenyl)methanone exerts its effects involves:
Molecular Targets: It can interact with enzymes and receptors, altering their activity.
Pathways: The compound may modulate biochemical pathways, such as those involved in inflammation or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Amino-2-hydroxyphenyl)(phenyl)methanone: Characterized by the presence of both amino and hydroxyl groups.
(5-Chloro-2-hydroxyphenyl)(phenyl)methanone: Similar structure but with a chlorine atom instead of an amino group.
(5-Methyl-2-hydroxyphenyl)(phenyl)methanone: Contains a methyl group instead of an amino group.
Uniqueness
Functional Groups: The presence of both amino and hydroxyl groups in this compound provides unique reactivity and potential for diverse applications.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H11NO2 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(5-amino-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H11NO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H,14H2 |
InChI-Schlüssel |
JBESZWSJUKQSDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



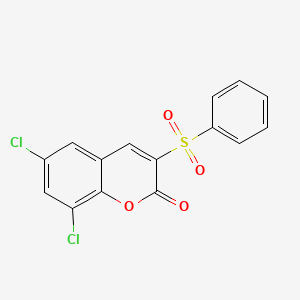
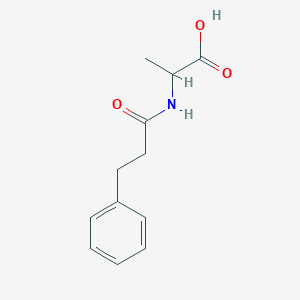

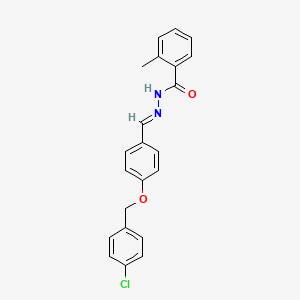

![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)
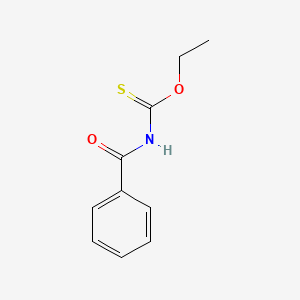
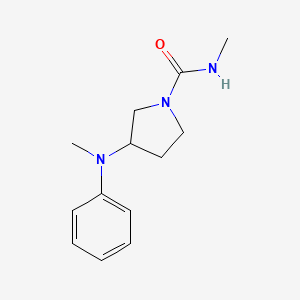
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007507.png)


![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007523.png)
